p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride
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Overview
Description
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an amide group, a benzyl group, and a dimethylamino propyl side chain. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride typically involves multiple steps. One common method includes the reaction of p-aminobenzamide with alpha-(3-(dimethylamino)propyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl (3-chloropropyl)amine hydrochloride: This compound shares a similar dimethylamino propyl side chain but differs in its overall structure.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Another related compound used in peptide synthesis and biochemical applications.
Uniqueness
p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
80704-43-4 |
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Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[4-[(4-aminobenzoyl)amino]-4-phenylbutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-22(2)14-6-9-18(15-7-4-3-5-8-15)21-19(23)16-10-12-17(20)13-11-16;/h3-5,7-8,10-13,18H,6,9,14,20H2,1-2H3,(H,21,23);1H |
InChI Key |
CDMIGTVPDULPSO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
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